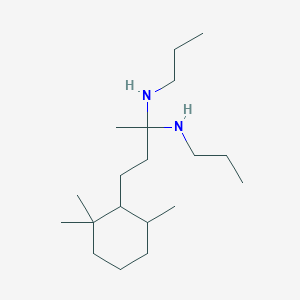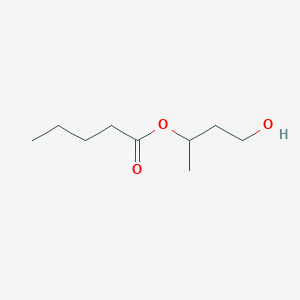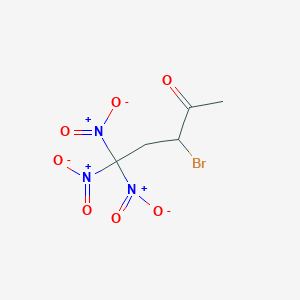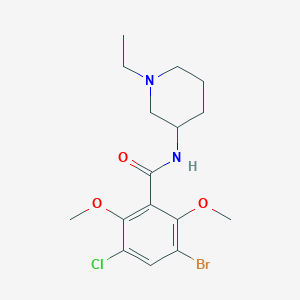![molecular formula C9H14O4 B14390840 2-Hydroxyethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate CAS No. 90125-48-7](/img/structure/B14390840.png)
2-Hydroxyethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyethyl 7-oxabicyclo[410]heptane-3-carboxylate is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate typically involves the reaction of cyclohexene oxide with ethylene glycol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of an acid or base catalyst to facilitate the ring-opening of the oxirane ring and subsequent esterification.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxyethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structure.
Industry: Utilized in the production of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene oxide: A simpler analog with a single oxirane ring.
2-Ethylhexyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate: A derivative with an ethylhexyl group.
7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid: A related compound with a carboxylic acid group.
Uniqueness
2-Hydroxyethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate is unique due to its combination of an oxirane ring and a hydroxyethyl ester group. This structure imparts specific reactivity and potential for diverse applications that are not observed in simpler analogs.
Properties
CAS No. |
90125-48-7 |
|---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
2-hydroxyethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate |
InChI |
InChI=1S/C9H14O4/c10-3-4-12-9(11)6-1-2-7-8(5-6)13-7/h6-8,10H,1-5H2 |
InChI Key |
XTKPKMCNLDZERF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(O2)CC1C(=O)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[6-(3-Acetyloxybutylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylbutan-2-yl acetate](/img/structure/B14390775.png)
![2-Butylpyrazolo[1,5-A]quinoline](/img/structure/B14390783.png)

![1,5-Dimethylspiro[5.5]undecan-3-one](/img/structure/B14390791.png)

![(Bicyclo[2.2.1]hept-5-en-2-ylidene)propanedinitrile](/img/structure/B14390796.png)

![4-[(E)-(Naphthalen-1-yl)diazenyl]aniline](/img/structure/B14390808.png)
![Butyl (methyl{[(naphthalen-1-yl)oxy]carbonyl}amino)(oxo)acetate](/img/structure/B14390822.png)

![N-{4-[(4-Nitrophenyl)sulfanyl]phenyl}hexadecanamide](/img/structure/B14390842.png)
![2-[(4-Chlorophenyl)sulfanyl]-3-[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14390843.png)
